H-Arg(MTR)-OH: A Technical Guide for Researchers and Drug Development Professionals
H-Arg(MTR)-OH: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of Nω-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine in Peptide Synthesis
H-Arg(MTR)-OH, chemically known as Nω-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, is a critical arginine derivative employed in solid-phase peptide synthesis (SPPS). The MTR (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group serves as a protecting moiety for the guanidino function of the arginine side chain. This guide provides a comprehensive overview of its properties, synthesis, application in peptide synthesis, and the associated experimental protocols for researchers, scientists, and drug development professionals.
Core Concepts and Properties
The MTR group is a sulfonyl-based protecting group utilized to prevent the highly basic guanidino group of arginine from participating in unwanted side reactions during peptide chain elongation. It is characterized by its significant acid stability compared to other commonly used arginine protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). This higher stability necessitates harsher acidic conditions for its removal, a critical consideration in the design of peptide synthesis strategies.
Physicochemical Properties
A summary of the key physicochemical properties of H-Arg(MTR)-OH is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₂₆N₄O₅S |
| Molar Mass | 386.47 g/mol |
| Appearance | White to off-white powder |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol and DMSO.[1] |
| Melting Point | 196 - 199 °C (for the cyclohexylammonium salt)[2] |
| Optical Rotation ([α]²⁰/D) | +6.5 ± 0.5° (c=1 in MeOH, for the cyclohexylammonium salt)[2] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in a dark and dry place.[1] |
Synthesis of H-Arg(MTR)-OH
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Protection of the α-amino and carboxyl groups of arginine: To prevent side reactions, the α-amino and carboxyl groups of L-arginine are typically protected before the introduction of the MTR group.
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Sulfonylation of the guanidino group: The protected arginine is then reacted with MTR-Cl in the presence of a base to facilitate the sulfonylation of the guanidino group.
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Deprotection of the α-amino and carboxyl groups: Finally, the protecting groups from the α-amino and carboxyl functions are removed to yield H-Arg(MTR)-OH.
The workflow for the synthesis of H-Arg(MTR)-OH can be visualized as follows:
Application in Solid-Phase Peptide Synthesis (SPPS)
H-Arg(MTR)-OH is primarily used in its Nα-Fmoc protected form, Fmoc-Arg(MTR)-OH, for Fmoc-based solid-phase peptide synthesis. The Fmoc group is a base-labile protecting group for the α-amino group, allowing for its selective removal during each cycle of peptide chain elongation without affecting the acid-labile MTR group.
Experimental Protocol: Incorporation of Fmoc-Arg(MTR)-OH in SPPS
The following is a generalized protocol for the coupling of Fmoc-Arg(MTR)-OH onto a resin-bound peptide chain.
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Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).
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Amino Acid Activation: Fmoc-Arg(MTR)-OH is pre-activated using a coupling reagent. A common activation solution consists of:
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Fmoc-Arg(MTR)-OH (3-5 equivalents relative to resin loading)
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A coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (equivalent to the amino acid).
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A base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the coupling agent).
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The components are dissolved in a minimal amount of DMF.
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Coupling Reaction: The activated Fmoc-Arg(MTR)-OH solution is added to the swelled resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
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Washing: After the coupling reaction, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
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Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
The workflow for a single coupling cycle in SPPS using Fmoc-Arg(MTR)-OH is depicted below:
Cleavage of the MTR Protecting Group
The final step in the synthesis of an arginine-containing peptide is the cleavage of the side-chain protecting groups and the release of the peptide from the solid support. Due to the acid stability of the MTR group, its removal requires strong acidic conditions, typically with extended reaction times.
Experimental Protocol: MTR Group Cleavage
A standard protocol for the cleavage of the MTR group from a synthesized peptide is as follows:
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Reagent Preparation: A cleavage cocktail is prepared. A common mixture consists of:
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Trifluoroacetic acid (TFA)
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A scavenger to prevent side reactions. Phenol (5% w/w) is often used.
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Cleavage Reaction: The peptide-resin is treated with the cleavage cocktail (approximately 10 mL per gram of resin). The reaction is typically carried out for several hours (e.g., 7.5 hours) at room temperature.
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Monitoring: The progress of the cleavage can be monitored by High-Performance Liquid Chromatography (HPLC).
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Peptide Precipitation: After complete cleavage, the TFA is evaporated, and the crude peptide is precipitated by the addition of cold diethyl ether.
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Purification: The precipitated peptide is then purified, typically by reverse-phase HPLC.
The workflow for the cleavage and deprotection of a peptide containing Arg(MTR) is illustrated below:
Quantitative Data and Characterization
Precise quantitative data for the synthesis and characterization of H-Arg(MTR)-OH are not extensively available in public literature. However, commercial suppliers of the Fmoc-protected version, Fmoc-Arg(MTR)-OH, typically provide a purity of ≥98.0% as determined by HPLC.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the standard method for assessing the purity of H-Arg(MTR)-OH and peptides containing this residue. A typical analysis involves a reversed-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA. Detection is commonly performed using a UV detector at a wavelength of around 210-220 nm.
| Parameter | Typical Condition |
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | Linear gradient of Mobile Phase B |
| Detection | UV at 210-220 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectral data for H-Arg(MTR)-OH are not readily found in publicly accessible databases. For the unprotected L-arginine in D₂O, characteristic ¹³C NMR signals appear at approximately 174 ppm (carboxyl), 157 ppm (guanidinium carbon), 55 ppm (α-carbon), 41 ppm (δ-carbon), 28 ppm (β-carbon), and 24 ppm (γ-carbon). The introduction of the MTR group would significantly shift the signals of the guanidinium and adjacent carbons, and introduce new signals corresponding to the aromatic ring and methyl groups of the MTR moiety.
Potential Side Reactions
The use of the MTR group is associated with potential side reactions, particularly during the harsh acidic cleavage step. These include:
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O-sulfonation of serine and threonine residues: The cleaved MTR group can react with the hydroxyl groups of serine and threonine residues.
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Modification of tryptophan residues: The indole ring of tryptophan is susceptible to modification by the cleaved sulfonyl group. The use of scavengers in the cleavage cocktail is crucial to minimize these side reactions.
Conclusion
H-Arg(MTR)-OH is a valuable tool in peptide synthesis, particularly for sequences where a more acid-stable arginine protecting group is desired. Its successful application requires careful consideration of the cleavage conditions due to the robustness of the MTR group. This guide provides a foundational understanding of its properties and use, intended to aid researchers in the strategic design and execution of their peptide synthesis endeavors. For critical applications, it is recommended to obtain lot-specific analytical data from the supplier for the starting material.
